Product packaging for 4-(Propylamino)naphthalen-1-ol(Cat. No.:)

4-(Propylamino)naphthalen-1-ol

Cat. No.: B10843782
M. Wt: 201.26 g/mol
InChI Key: FDQDPQDUXWRNKT-UHFFFAOYSA-N
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Description

4-(Propylamino)naphthalen-1-ol is a chemical compound of interest in medicinal chemistry and neuroscience research, particularly in the study of dopaminergic systems. Its structure, featuring a naphthalenol core with a propylamino side chain, is characteristic of ligands designed to interact with biogenic amine receptors . Research into analogous compounds has shown that such structures can function as agonists or antagonists for dopamine receptor subtypes . This compound serves as a valuable intermediate or pharmacophore for researchers developing and characterizing novel ligands for central nervous system (CNS) targets . Specifically, structural hybrids combining aminotetralin or naphthalenol motifs with alkylamino and other aromatic substituents have been explored to probe the accessory binding domains of dopamine D2 and D3 receptors, with the goal of developing potent and selective agonists . The propylamino chain, in particular, is a feature explored in the structure-activity relationship (SAR) of such compounds to optimize binding affinity and functional efficacy . Consequently, this compound is a key scaffold for scientists investigating new therapeutic agents for neurological and neuropsychiatric disorders, including Parkinson's disease . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO B10843782 4-(Propylamino)naphthalen-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-(propylamino)naphthalen-1-ol

InChI

InChI=1S/C13H15NO/c1-2-9-14-12-7-8-13(15)11-6-4-3-5-10(11)12/h3-8,14-15H,2,9H2,1H3

InChI Key

FDQDPQDUXWRNKT-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C2=CC=CC=C21)O

Origin of Product

United States

Advanced Organic Transformations and Functionalization of 4 Propylamino Naphthalen 1 Ol

Regioselective C-H Functionalization of the Naphthalene (B1677914) Core

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for molecular derivatization, bypassing the need for pre-functionalized starting materials. nih.govresearchgate.net For a substrate like 4-(propylamino)naphthalen-1-ol, the primary challenge and opportunity lie in controlling the site of functionalization among the several available C-H bonds on the naphthalene core.

The hydroxyl (-OH) and propylamino (-NHPr) groups in this compound are powerful ortho-directing groups in C-H activation reactions. researchgate.net These groups can coordinate to a transition metal catalyst, positioning it in close proximity to the C-H bonds at the adjacent (ortho) positions, thereby facilitating their cleavage and subsequent functionalization.

Hydroxyl-Directed Activation: The C1-hydroxyl group is known to direct functionalization to the C2 and C8 (peri) positions. This is typically achieved through the formation of a five-membered or six-membered metallacyclic intermediate. nih.gov

Amino-Directed Activation: The C4-propylamino group can similarly direct reactions to the C3 and C5 positions. The presence of the N-H proton allows for the formation of an amido-metal species, which acts as a robust directing moiety.

The interplay between these two groups dictates the ultimate regioselectivity. Depending on the reaction conditions and the metal catalyst employed, one group may dominate, or they may work in concert, potentially leading to chelation-controlled transformations. The development of selective C-H functionalization often relies on fine-tuning reaction parameters to favor one directing pathway over another. nih.gov

Ruthenium-based catalysts have proven particularly effective for the C-H functionalization of electron-rich aromatic systems like naphthols. mdpi.comrsc.org Cationic ruthenium(II) complexes, such as [RuCl2(p-cymene)]2, are frequently used to catalyze the arylation, alkenylation, and annulation of naphthols and related compounds. nih.govmdpi.com

In the context of this compound, a ruthenium-catalyzed C-H arylation would likely be directed by the C1-hydroxyl group, which is a well-established directing group in such transformations. nih.gov The reaction would proceed via coordination of the ruthenium catalyst to the hydroxyl group, followed by cyclometalation and subsequent coupling with an aryl halide. While the C1-OH group strongly directs to the C8 position in 1-naphthol (B170400), the electronic and steric influence of the C4-propylamino substituent would modulate this selectivity. nih.gov

Table 1: Representative Conditions for Ruthenium-Catalyzed C-H Arylation

Entry Aryl Halide Catalyst System Additive/Base Solvent Expected Major Product(s)
1 4-Iodoaniline [RuCl2(p-cymene)]2 AgSbF6, K2CO3 Dioxane 8-(4-Aminophenyl)-4-(propylamino)naphthalen-1-ol
2 4-Fluoroiodobenzene [RuCl2(p-cymene)]2 AgSbF6, K2CO3 Dioxane 8-(4-Fluorophenyl)-4-(propylamino)naphthalen-1-ol
3 1-Bromo-4-methoxybenzene [RuCl2(p-cymene)]2 AgSbF6, Cs2CO3 t-AmylOH 8-(4-Methoxyphenyl)-4-(propylamino)naphthalen-1-ol

This table is illustrative, based on known reactions with 1-naphthol, and specific outcomes for this compound would require empirical validation. nih.gov

Achieving functionalization at positions remote from the existing functional groups (e.g., C5, C6, or C7) is a significant challenge because it requires overcoming the strong directing influence of the proximal hydroxyl and amino groups. rsc.org Strategies for remote C-H activation often employ a removable directing group or a template that creates a large macrocyclic transition state, allowing a catalyst to reach a distant C-H bond. nih.gov

For this compound, achieving C5-selectivity would be an example of δ-activation relative to the C1-hydroxyl group or β-activation relative to the C4-amino group. A sophisticated approach involves the use of auxiliary directing groups that can orchestrate remote functionalization. For instance, a phosphine-containing group could be temporarily attached to the propylamino nitrogen. In a "P-Ru-C bond-directed" strategy, this phosphine (B1218219) could coordinate to a ruthenium center, which then participates in a radical-based mechanism to functionalize a remote C-H bond. rsc.org This type of three-component reaction, involving the naphthalene, an olefin, and an alkyl bromide, could lead to the installation of new functional groups at sites like C5, which are inaccessible via traditional directing group strategies. rsc.org

Metal-Catalyzed C-H Functionalization (e.g., Ruthenium-Catalyzed)

Functional Group Interconversions on the Naphthalene Ring

Beyond C-H activation, the electron-rich naphthalene core of this compound is susceptible to classical electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these transformations is governed by the powerful activating and ortho-, para-directing effects of the hydroxyl and amino substituents.

Halogenation provides a versatile handle for subsequent cross-coupling reactions. Given the activating nature of both the -OH and -NHPr groups, halogenation is expected to be facile.

Regioselectivity: The C1-OH group directs electrophiles to the C2 and C4 positions. The C4-NHPr group directs to the C3 and C5 positions. Since the C4 position is substituted, the most likely sites for halogenation are C2, C3, and C5. The precise outcome would depend on the steric hindrance and the specific halogenating agent used (e.g., N-Bromosuccinimide (NBS) or Br2 in a polar solvent). The C2 position is often highly activated in 1-naphthol systems.

Oxygenation of the naphthalene ring can lead to the formation of naphthoquinones, which are valuable synthetic intermediates. This transformation typically requires an oxidizing agent and careful control of reaction conditions to prevent over-oxidation or polymerization, especially given the presence of the electron-donating amino group.

Nitration and sulfonation are classic EAS reactions used to introduce nitro (-NO2) and sulfonic acid (-SO3H) groups, respectively. ksu.edu.sa

Nitration: The nitration of highly activated systems like this compound can be performed under relatively mild conditions, for example, using nitric acid in sulfuric acid at low temperatures. nih.gov The strong directing effects of the existing substituents would likely lead to a mixture of products, with substitution anticipated at the C2, C3, and/or C5 positions. Controlling the reaction to achieve mononitration can be challenging. For example, nitration of a related tetralone derivative with fuming nitric acid resulted in exclusive nitration at the position ortho to the amino group. nih.gov

Sulfonation: Sulfonation using fuming sulfuric acid would follow similar regiochemical principles. The resulting sulfonic acid group can be used as a directing group itself or as a water-solubilizing moiety. Derivatization of hydroxyl and amino groups to sulfonate esters and sulfonamides, respectively, is also a common transformation. nih.gov

Table 2: Predicted Outcomes for Electrophilic Aromatic Substitution Reactions

Reaction Reagent(s) Solvent Predicted Major Product(s)
Bromination N-Bromosuccinimide (NBS) Acetonitrile (B52724) 2-Bromo-4-(propylamino)naphthalen-1-ol
Nitration Fuming HNO3 Acetic Acid 2-Nitro-4-(propylamino)naphthalen-1-ol and/or 5-Nitro-4-(propylamino)naphthalen-1-ol
Sulfonation Fuming H2SO4 Neat 4-(Propylamino)-1-hydroxynaphthalene-2-sulfonic acid

This table presents plausible products based on general principles of electrophilic aromatic substitution on activated naphthalenes. Actual product distribution may vary. ksu.edu.sanih.gov

Addition Reactions (e.g., Bromine/Chlorine Addition)

The electron-rich naphthalene ring of this compound is susceptible to electrophilic addition reactions, such as halogenation. The regioselectivity of these reactions is influenced by the directing effects of the hydroxyl and propylamino substituents.

Bromination: The bromination of naphthalene derivatives can be achieved using various brominating agents. For instance, the use of N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride can lead to the selective bromination of anthracenes and other polycyclic aromatic hydrocarbons. acs.org While specific studies on the bromination of this compound are not extensively detailed, analogous reactions on similar structures, such as naphthalen-2-ol, have been reported. mdpi.com In these cases, bromination tends to occur at positions activated by the hydroxyl group. mdpi.com For this compound, the hydroxyl group and the amino group would direct bromination to the ortho and para positions. Given that the para position is occupied, bromination would be expected to occur at the 2-position. The reaction of monosubstituted and 1,1-disubstituted olefins with diethyl 2-bromomalonate as a halide source proceeds smoothly with high yields. mdpi.com

Chlorination: Similar to bromination, the chlorination of this compound would be directed by the activating groups. N-Chlorosuccinimide (NCS) is a common reagent for the chlorination of aromatic compounds. acs.org The reaction of NCS with dibenz[a,c]anthracene (B33276) in carbon tetrachloride, for example, requires the addition of HCl and results in exclusive 9-chlorination. acs.org In the case of this compound, chlorination is anticipated at the 2-position due to the ortho-directing effect of the powerful activating hydroxyl and amino groups. Generally, chlorination is less selective than bromination, which can sometimes lead to a mixture of products. pressbooks.publibretexts.org

Table 1: Halogenation Reactions
ReactionReagentExpected ProductReference
BrominationN-Bromosuccinimide (NBS)2-Bromo-4-(propylamino)naphthalen-1-ol acs.org
ChlorinationN-Chlorosuccinimide (NCS)2-Chloro-4-(propylamino)naphthalen-1-ol acs.org

Reactions Involving the Propylamino Moiety

The secondary amine of the propylamino group is a key site for various functionalization reactions, including N-alkylation and N-acylation.

N-Alkylation: The nitrogen atom of the propylamino group can be alkylated using various alkylating agents. For instance, the N-alkylation of (±)-2, (+)-2, and (−)-2 with ethylbromoacetate in acetonitrile in the presence of K2CO3 has been shown to produce the corresponding N-alkylated products in quantitative yield. nih.gov Another approach involves reductive amination, where a tetralone is reacted with an amine under reductive conditions to yield a secondary amine. nih.govnih.govnih.gov Further alkylation can then be performed. For example, N-alkylation of amines using chloroacetyl chloride in the presence of triethylamine (B128534) produces intermediate α-chloro amides. nih.gov

N-Acylation: Acylation of the propylamino group can be achieved using acylating agents such as acid chlorides or anhydrides. For example, N-acylation with mono Boc-protected piperazine (B1678402) can yield amides. nih.gov In a related study, propranolol (B1214883) was reacted with 2-chlorobenzoyl chloride, 2-bromobenzoyl chloride, and 2-fluorobenzoyl chloride in chloroform (B151607) with sodium bicarbonate to yield the corresponding N-acylated products. researchgate.netscispace.com

Table 2: N-Alkylation and Acylation Reactions
ReactionReagentConditionsProduct TypeReference
N-AlkylationEthylbromoacetateAcetonitrile, K2CO3N-alkylated amine nih.gov
N-AlkylationChloroacetyl chlorideTriethylamine, CH2Cl2α-chloro amide nih.gov
N-Acylation2-Chlorobenzoyl chlorideChloroform, NaHCO3, 50°C, 24hN-acylated amine researchgate.netscispace.com
N-Acylation2-Bromobenzoyl chlorideChloroform, NaHCO3, 50°C, 24hN-acylated amine researchgate.netscispace.com

N-Alkylation and Acylation Reactions

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound, enabling O-alkylation, esterification, and oxidation reactions.

O-Alkylation: The hydroxyl group can be alkylated to form ethers. A common method for O-alkylation is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. Alternatively, greener methods using dimethylcarbonate as a methylating agent have been developed. organic-chemistry.org

Esterification: Esterification of the hydroxyl group can be achieved by reacting it with carboxylic acids or their derivatives. For instance, propranolol has been esterified by reacting it with benzoyl chloride derivatives. researchgate.netscispace.com Another study describes the synthesis of a naphthalene-benzamide derivative by the reaction of benzoic acid with an aminonaphthalene derivative. orientjchem.orgorientjchem.org

Table 3: O-Alkylation and Esterification Reactions
ReactionReagentConditionsProduct TypeReference
O-AlkylationAlkyl halideBaseEther organic-chemistry.org
EsterificationBenzoyl chlorideChloroform, NaHCO3Ester researchgate.netscispace.com
EsterificationBenzoic acidMethanol, room temperatureEster orientjchem.orgorientjchem.org

The phenolic hydroxyl group can be oxidized to form quinone-type structures. The oxidation of phenols can be carried out using various oxidizing agents. For example, the oxidation of phenol (B47542) to a mixture of catechol and hydroquinone (B1673460) can be catalyzed by metal complexes encapsulated in zeolites, using hydrogen peroxide as the oxidant. researchgate.net The oxidation of 1,4-naphthoquinones can be a step in the synthesis of amino-1,4-naphthoquinones. researchgate.net In the context of this compound, oxidation would likely lead to the formation of a 4-(propylamino)naphthalene-1,2-dione or a related quinone-imine species, depending on the reaction conditions and the oxidant used.

Derivatization and Chemical Modification Strategies for 4 Propylamino Naphthalen 1 Ol Analogues

Design Principles for Structural Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure dictates the biological activity of a molecule. For analogues of 4-(propylamino)naphthalen-1-ol, this involves systematically modifying different parts of the molecule—the naphthalene (B1677914) core, the hydroxyl group, the propylamino side chain, and the position of these substituents—and assessing the impact on biological effect.

Research on related hybrid aminotetralin-piperazine structures, which share the aminonaphthalen-ol pharmacophore, provides significant insights into SAR. acs.orgresearchgate.net For instance, studies have explored the effect of varying the position of the phenolic hydroxyl group on the naphthalene ring. researchgate.net It was found that in a series of 5,6,7,8-tetrahydronaphthalen-2-ol analogues, the location of the hydroxyl group significantly impacted affinity and selectivity for dopamine (B1211576) receptors. acs.org For example, in one series, the 5-hydroxy analogue showed the highest selectivity for the D3 receptor. acs.org

Further modifications often involve the alkylamino side chain. In studies on related compounds, altering the length and nature of the alkyl group attached to the nitrogen atom has been shown to modulate receptor affinity and functional activity. nih.gov For example, replacing the propyl group with other substituents can alter the compound's interaction with the binding pocket of its target protein.

The introduction of different substituents on the naphthalene ring is another common strategy. A study on naphthoquinone-naphthol derivatives demonstrated that adding an oxopropyl group to the quinone ring significantly enhanced antiproliferative activity against several cancer cell lines. tandfonline.comnih.gov This highlights how even distant modifications can have a profound impact on biological outcomes.

Table 1: SAR Insights from Naphthalenol Analogues

Modification Site Change Observed Effect Reference
Naphthalene Core Varying hydroxyl position Modulated receptor affinity and selectivity acs.orgresearchgate.net
Amino Side Chain Altering alkyl group Changes in receptor binding and function nih.gov

Common bioisosteres for the naphthalene ring include other bicyclic aromatic or heteroaromatic systems. For example, the indole (B1671886) ring is considered a bioisostere of naphthalene, and this replacement has been explored in the development of melatonin (B1676174) analogues. scielo.br Studies have also investigated the replacement of naphthalene with benzazaborinines, which have shown comparable potency and improved in vivo profiles in some cases. researchgate.net Other potential replacements include aryl-fused bicyclo[3.1.1]heptanes (BCHeps), which offer a more three-dimensional structure compared to the flat naphthalene ring. chemrxiv.org

In the context of aminonaphthalenol derivatives, replacing the naphthalene core with heterocyclic systems like 2-aminothiazole (B372263) has been used to develop highly selective dopamine receptor agonists. nih.gov This strategy aims to mimic the essential pharmacophoric features of the original aminonaphthalenol scaffold while introducing novel properties. Another example involves the replacement of a biphenyl (B1667301) group, a common pharmacophore, with a phenoxyphenyl moiety, which can improve solubility and binding affinity. acs.org

Table 2: Examples of Bioisosteric Replacements for Naphthalene

Original Moiety Bioisosteric Replacement Rationale/Advantage Reference
Naphthalene Indole Similar aromatic scaffold scielo.br
Naphthalene Benzazaborinine Comparable potency, improved in vivo profile researchgate.net
Naphthalene 2-Aminothiazole Mimics pharmacophore, alters selectivity nih.gov
Naphthalene Biphenyl/Phenoxyphenyl Modulates solubility and binding acs.org

Structure-Activity Relationship (SAR) Studies through Systematic Chemical Modification

Chemical Derivatization for Enhanced Research Utility

Beyond creating analogues to probe biological activity, this compound can be chemically derivatized to create tools for a variety of research applications, from biochemical assays to analytical detection.

The hydroxyl and amino groups of this compound are prime targets for derivatization. The hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. google.comlibretexts.org This transformation converts the poor leaving group (-OH) into a very good one (-OTs, -OMs), facilitating nucleophilic substitution reactions. libretexts.org

Similarly, the secondary amine can be reacted with sulfonyl chlorides to form sulfonamides. In the development of dopamine receptor ligands based on a related hybrid template, functionalization of the amino group to form various sulfonamide derivatives significantly improved D3 receptor affinity. nih.govnih.gov However, converting the hydroxyl group to a sulfonate ester in the same study led to a modulation of affinity but a loss of agonist potency, demonstrating that the functional consequences of such derivatizations are context-dependent. nih.govnih.gov

The synthesis of sulfonamides from 4-hydroxynaphthalen-1-yl scaffolds has also been a key strategy in developing selective inhibitors of the anti-apoptotic protein Mcl-1. acs.org

The ability to covalently link this compound or its analogues to larger molecules or solid supports is crucial for many research applications. For example, immobilizing the compound on a resin can be used for affinity chromatography to isolate and identify its binding partners.

Derivatives of naphthol can be designed with functional groups suitable for conjugation. For instance, introducing a linker with a terminal alkyne or azide (B81097) group allows for "click chemistry" reactions to attach the molecule to proteins or other substrates. rsc.org Another strategy involves photochemical derivatization, where a naphthol derivative can be used to selectively label cysteine residues in proteins upon irradiation with light. rsc.org

The conjugation of a truncated Evans blue derivative, which contains a naphthol-disulfonic acid moiety, to peptides has been shown to be a viable strategy for increasing the in vivo half-life of therapeutics by promoting binding to albumin. thno.org Studies on 1-naphthol (B170400) have also shown it can be conjugated in tissues to form glucuronide and sulfate (B86663) metabolites, which are then transported across cell membranes. nih.gov

For analytical purposes, such as quantification in biological samples, derivatization is often employed to improve the chromatographic properties and detection sensitivity of analytes. Naphthols, including potential metabolites of this compound, are often derivatized prior to analysis by gas chromatography-mass spectrometry (GC-MS). oup.comnih.gov A common method involves acetylation with acetic anhydride (B1165640) to form the more volatile and thermally stable acetyl derivative. wiley.comresearchgate.net This in situ derivatization simplifies sample preparation and allows for reliable quantification. oup.comnih.gov

For high-performance liquid chromatography (HPLC), derivatization is not always necessary, as the inherent fluorescence of the naphthalene ring can be used for detection. sioc-journal.cn However, derivatization can be used to resolve enantiomers (chiral separation) of aminonaphthol analogues. nih.govdntb.gov.ua By using a chiral stationary phase, the different stereoisomers of aminobenzyl-naphthol analogues can be separated and quantified. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetic anhydride
p-Toluenesulfonyl chloride
1-Naphthol
Indole
Melatonin
Benzazaborinine
2-Aminothiazole
Evans blue
Albumin

Covalent Linkage to Macromolecules and Research Substrates

Synthesis of Polymeric and Supramolecular Naphthalene Structures

The incorporation of the this compound unit into polymers or supramolecular assemblies is a sophisticated strategy to harness and amplify its inherent properties. By linking these monomeric units, chemists can create materials with emergent functionalities, including enhanced fluorescence, charge-transport capabilities, and specific molecular recognition sites. The synthetic approaches typically involve condensation or substitution reactions that extend the molecular framework into one, two, or three dimensions.

The synthesis of naphthoxazines from this compound represents a powerful method for creating rigid, heterocyclic structures. Naphthoxazines are a class of compounds formed through the cyclization of a naphthol, an amine, and an aldehyde, in a process related to the Mannich reaction. wikipedia.orgorganic-chemistry.org The general Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound. wikipedia.orglibretexts.org A notable variant is the Betti reaction, which typically involves a naphthol, an aldehyde, and ammonia (B1221849) or a primary/secondary amine to produce aminobenzylnaphthols. rsc.orgepa.gov These Betti bases can then be cyclized to form 1,3-naphthoxazine derivatives. rsc.org

In the specific case of this compound, the molecule already contains both the requisite naphthol and secondary amine functionalities within its structure. This intramolecular arrangement simplifies the synthesis of a naphthoxazine ring system to a two-component reaction, requiring only the addition of an aldehyde. The reaction proceeds via the formation of an iminium ion from the secondary amine and the aldehyde, followed by an intramolecular electrophilic attack by the electron-rich naphthalene ring, leading to cyclization and the formation of a dihydronaphthoxazine ring.

The general reaction involves the condensation of this compound with various aldehydes (R-CHO). The choice of aldehyde introduces a substituent (R) at the 2-position of the resulting naphthoxazine ring, allowing for the fine-tuning of the molecule's steric and electronic properties. For example, using formaldehyde (B43269) (R=H) results in an unsubstituted bridge, while using aromatic aldehydes like benzaldehyde (B42025) (R=Ph) yields 2-aryl-substituted naphthoxazines. researchgate.net This synthetic versatility enables the creation of a diverse library of derivatives from a single precursor.

Table 1: Representative Naphthoxazine Derivatives from this compound

Aldehyde ReactantR-GroupResulting Naphthoxazine Derivative Name
Formaldehyde-H2,3-Dihydro-1-propyl-1H-naphtho[1,2-e] researchgate.netnih.govoxazine
Acetaldehyde-CH₃2-Methyl-1-propyl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazine
Benzaldehyde-C₆H₅2-Phenyl-1-propyl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazine
4-Nitrobenzaldehyde-C₆H₄NO₂2-(4-Nitrophenyl)-1-propyl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazine

Naphthalene diimides (NDIs) are a prominent class of electron-deficient aromatic compounds extensively used in the construction of supramolecular assemblies and functional materials for organic electronics. organic-chemistry.orgthieme-connect.de The strategy for incorporating this compound into an NDI structure typically involves the synthesis of core-substituted naphthalene diimides (cNDIs). thieme-connect.dersc.org This approach allows for the modulation of the NDI's optical and redox properties through the introduction of electron-donating or electron-withdrawing groups onto its aromatic core. rsc.org

The most robust and widely used synthetic route to cNDIs involves a nucleophilic aromatic substitution (SNA_r) reaction on a pre-functionalized NDI core. unige.chacs.org The process generally begins with the bromination of 1,4,5,8-naphthalenetetracarboxylic dianhydride. unige.chresearchgate.net This brominated intermediate is then reacted with primary amines to form the stable N,N'-dialkyl-2,6-dibromo-naphthalenediimide. This dibromo-NDI serves as a key building block, where the bromine atoms can be displaced by various nucleophiles. unige.ch

The this compound molecule can act as a nucleophile in this substitution reaction. Given the two potential nucleophilic sites—the hydroxyl group and the secondary amine—the reaction can be directed by carefully selecting the reaction conditions. Under basic conditions, the phenoxide anion generated from the hydroxyl group is a potent nucleophile that can attack the electron-deficient NDI core, displacing one or both bromine atoms to form a stable ether linkage. This results in a donor-acceptor dyad or triad, where the electron-rich aminonaphthol moiety is directly conjugated to the electron-accepting NDI core. mdpi.com Such structures are of significant interest for their charge-transfer properties and potential applications in artificial photosynthesis and molecular electronics. rsc.orgacs.org

The synthesis of these complex structures allows for the creation of sophisticated materials where the properties of the individual components are combined and enhanced.

Table 2: Potential Naphthalene Diimide (NDI) Derivatives Incorporating this compound

NDI PrecursorSite of SubstitutionResulting NDI Derivative Structure
2,6-Dibromo-N,N'-dihexyl-NDIMonosubstitution2-Bromo-6-((4-(propylamino)naphthalen-1-yl)oxy)-N,N'-dihexyl-NDI
2,6-Dibromo-N,N'-dihexyl-NDIDisubstitution2,6-Bis((4-(propylamino)naphthalen-1-yl)oxy)-N,N'-dihexyl-NDI
2,3,6,7-Tetrabromo-N,N'-dihexyl-NDIDisubstitution2,6-Dibromo-3,7-bis((4-(propylamino)naphthalen-1-yl)oxy)-N,N'-dihexyl-NDI

Computational Chemistry Approaches to 4 Propylamino Naphthalen 1 Ol and Its Derivatives

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a suite of computational techniques used to represent and predict the behavior of molecules. These methods are particularly valuable in drug discovery and materials science for exploring molecular interactions and dynamic processes that are often difficult to observe experimentally.

In the absence of experimentally determined crystal structures for many receptors, homology modeling serves as a critical tool for understanding ligand-receptor interactions. nih.gov This approach is particularly relevant for G-protein coupled receptors (GPCRs), such as dopamine (B1211576) receptors, which are common targets for derivatives of 4-(propylamino)naphthalen-1-ol. researchgate.netnih.gov The process involves constructing an atomic-resolution model of a target protein using a related homologous protein's known experimental structure as a template. nih.gov

For derivatives of this compound, which have been investigated as dopamine D2 and D3 receptor agonists, homology models of these receptors are used to simulate docking and predict binding affinities. researchgate.netnih.gov Studies on hybrid molecules combining aminotetralin structures (related to this compound) with other fragments have utilized homology models to elucidate binding modes. researchgate.net For instance, the tetrahydrobenzo[d]thiazole portion of some ligands is thought to bind to the primary binding pocket of the dopamine receptor, while other parts of the molecule may interact with accessory binding sites. researchgate.net

Site-directed mutagenesis studies, when combined with homology modeling, provide further validation and detail. Research on dopamine D3 receptor interactions with hybrid agonist compounds has shown that specific amino acid residues are critical for binding. nih.gov Mutation of serine-192 to alanine (B10760859) (S192A), for example, led to a significant loss of activity for 5-hydroxy derived molecules, indicating a crucial hydrogen-bonding interaction. nih.gov Homology modeling suggested that other compounds might form unique hydrogen bonds with different residues, such as Tyr365, compensating for the loss of interaction at the mutated site. nih.gov These computational models allow for a detailed analysis of the molecular determinants of ligand affinity and selectivity. nih.gov

Table 1: Key Amino Acid Residues in Dopamine D3 Receptor Interactions with Agonists, as Identified by Mutagenesis and Homology Modeling. nih.gov

Residue/MutantObservationImplied Interaction
S192A Pronounced loss of binding affinity for 5-OH-DPAT and its corresponding hybrid compound, D-237.Critical hydrogen-bonding with the hydroxyl group of the agonist.
D110N Complete loss of radioligand binding.Essential for maintaining the structural integrity of the binding pocket or direct ligand interaction.
T369V Interaction profile similar to the wild type for hybrid agonists.Involved in binding, but mutations may not be as disruptive for certain classes of hybrid compounds.
Y365 Homology model indicated a unique H-bond with the 7-OH-DPAT-derived compound D-315, which retained affinity at the S192A mutant.Provides an alternative hydrogen-bonding site that can contribute to agonist activity and binding stability.

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique is particularly useful for investigating dynamic processes such as excimer formation. An excimer, or "excited state dimer," is a short-lived dimeric species formed when an excited molecule associates with an identical ground-state molecule. researchgate.net This phenomenon is common in polycyclic aromatic compounds like naphthalene (B1677914) and its derivatives and manifests as a distinct, long-wavelength emission band in fluorescence spectra. researchgate.net

For molecules containing two naphthalene chromophores linked by a flexible chain, intramolecular excimer formation can occur as the two naphthyl groups approach each other in the excited state. researchgate.net Dynamic simulations can model this process, providing insights into the kinetics and thermodynamics. researchgate.netrsc.org Studies on naphthalene derivatives have used both steady-state and time-resolved fluorescence data to establish the coexistence of pre-formed ground-state dimers and dynamically formed excimers. researchgate.net

Simulations can determine the rate constants for excimer formation and dissociation, as well as the activation energies required for these processes. researchgate.net For example, in one study on a different aromatic system, the rate of excimer formation was determined to be 2.2 × 10⁹ s⁻¹ at room temperature, with a low activation energy, suggesting a rapid and efficient process. researchgate.net Time-resolved measurements on a naphthalene-appended dinuclear iron-oxo complex identified a component with a lifetime of 4.6 ns, which was assigned to a singlet excimer formed between the two naphthylacetate groups. msu.edu These simulations and experimental data together help elucidate the structural and environmental factors that govern these complex photophysical events. researchgate.netrsc.org

Table 2: Example of Kinetic Parameters for Excimer Dynamics in a Naphthalene-Containing System.

ParameterDescriptionTypical Value Range/Example
k_f (Formation Rate)Rate constant for the association to form the excimer.Can be very fast, on the order of 10⁹ to 10¹⁰ s⁻¹. researchgate.net
k_d (Dissociation Rate)Rate constant for the dissociation of the excimer back to the monomer.Varies with temperature and solvent viscosity.
τ_e (Excimer Lifetime)The lifetime of the excited state excimer.Typically in the nanosecond range (e.g., 4.6 ± 1 ns). msu.edu
E_a (Activation Energy)Energy barrier for the excimer formation process.Can be low, indicating a facile process (e.g., 0.44 kcal/mol). researchgate.net

Homology Modeling of Ligand-Receptor Interactions

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By identifying key molecular properties, or "descriptors," that influence activity, QSAR models can predict the efficacy of new, unsynthesized compounds. ijpsjournal.com

For derivatives of this compound and related aminotetralins, QSAR studies have been employed to understand the structural requirements for high affinity and selectivity at dopamine D2/D3 receptors. acs.org A 3D-QSAR investigation of hybrid agonists related to this compound helped to delineate the structural features that govern their interaction with the receptors. acs.org Such studies often analyze descriptors like hydrophobicity, electronic properties (e.g., partial atomic charges), and steric parameters. researchgate.net

In broader studies of naphthalene derivatives, QSAR models have successfully predicted antimicrobial or cytotoxic activity. researchgate.netijpsjournal.com For example, a QSAR study on 1,4-naphthoquinones showed that their cytotoxic activity against various cancer cell lines is largely dependent on their hydrophobicity. researchgate.net Similarly, for a series of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives, the presence of specific substituent groups was found to be crucial for antimicrobial activity. ijpsjournal.com These models provide a rational basis for optimizing lead compounds by modifying their structure to enhance desired properties, such as receptor binding affinity, while potentially minimizing off-target effects.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Naphthalene Derivatives and Their General Influence on Activity. researchgate.net

Descriptor CategorySpecific Descriptor(s)General Influence on Biological Activity
Hydrophobicity LogP (Octanol-Water Partition Coefficient)Often positively correlated with activity; crucial for membrane permeability and reaching hydrophobic binding pockets. researchgate.net
Electronic Partial Atomic Charges, Dipole Moment, HOMO/LUMO EnergiesInfluences electrostatic interactions, hydrogen bonding capacity, and reactivity (e.g., redox cycling in naphthoquinones). researchgate.net
Steric/Topological Molecular Volume, Surface Area, Shape IndicesDetermines the fit of the ligand into the receptor's binding site; bulky substituents can enhance or hinder binding.
Substituent Effects Hammett Constants, Indicator VariablesQuantifies the effect of specific functional groups (e.g., electron-donating/withdrawing groups) on the overall activity of the molecule. ijpsjournal.com

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, providing direct insight into the carbon skeleton and the local environment of hydrogen atoms. bhu.ac.in

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different proton environments and their neighboring protons within a molecule. In 4-(Propylamino)naphthalen-1-ol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the protons of the propyl group, and the protons of the amine and hydroxyl groups. The integration of the peak areas corresponds to the ratio of protons in each unique environment. docbrown.infosavemyexams.com The chemical shifts (δ), reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS), are influenced by the electronic environment of each proton. docbrown.infosavemyexams.com For instance, the aromatic protons would appear in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the propyl group would exhibit characteristic splitting patterns based on the n+1 rule, providing information about adjacent, non-equivalent protons. docbrown.info For example, the methyl (CH₃) protons would likely appear as a triplet, while the methylene (B1212753) (CH₂) protons would present as more complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm) Splitting Pattern
Aromatic (C-H)6.5 - 8.5Multiplet
Amine (N-H)Variable (broad)Singlet (broad)
Hydroxyl (O-H)Variable (broad)Singlet (broad)
Methylene (N-CH₂)2.5 - 3.5Triplet
Methylene (-CH₂-)1.4 - 1.8Sextet
Methyl (-CH₃)0.8 - 1.2Triplet

Note: The exact chemical shifts and splitting patterns can be influenced by the solvent and concentration.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy offers direct information about the carbon framework of a molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. chemguide.co.uk The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of all carbon signals. bhu.ac.in The aromatic carbons will resonate in the downfield region (typically 110-160 ppm), with the carbon attached to the hydroxyl group (C-1) and the carbon attached to the amino group (C-4) showing characteristic shifts due to the electronegativity of the heteroatoms. The aliphatic carbons of the propyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic (C-O)150 - 160
Aromatic (C-N)140 - 150
Aromatic (C-H)110 - 135
Aromatic (quaternary)120 - 140
Methylene (N-CH₂)40 - 50
Methylene (-CH₂-)20 - 30
Methyl (-CH₃)10 - 15

Note: These are approximate ranges and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. emerypharma.com

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com This is invaluable for tracing the connectivity within the propyl chain and among the protons on the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence) : The ¹H-¹³C HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.comresearchgate.net This allows for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : The ¹H-¹³C HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.comresearchgate.net This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the propyl group to the naphthalene ring via the nitrogen atom.

Collectively, these 2D NMR experiments provide a detailed and robust structural elucidation of this compound. jeol.comresearchgate.net

Dynamic NMR for Conformational and Stereodynamic Studies (e.g., Nitrogen Inversion)

The nitrogen atom in this compound can undergo a process known as nitrogen inversion, where the lone pair of electrons rapidly inverts its orientation. sapub.org This process can lead to the interconversion of stereoisomers or conformers. Dynamic NMR (DNMR) is a technique used to study such dynamic processes that occur on the NMR timescale. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the inversion is fast, the signals for the interconverting species will be averaged and appear sharp. As the temperature is lowered, the rate of inversion slows down, and the signals may broaden and eventually decoalesce into separate signals for each conformer. The energy barrier for this inversion process can be calculated from the coalescence temperature and the frequency difference between the signals. sapub.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. weebly.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). scispace.com This precision allows for the determination of the exact molecular formula of this compound. By comparing the experimentally measured exact mass with the calculated masses of possible molecular formulas, the correct formula can be confidently assigned. This is a critical step in confirming the identity of a synthesized compound or an unknown analyte. For this compound (C₁₃H₁₅NO), the expected exact mass can be calculated and compared to the experimental value obtained from an HRMS instrument.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. In the case of this compound, electron ionization mass spectrometry would lead to the formation of a molecular ion, [M]•+, which can then undergo fragmentation. The analysis of these fragments helps to confirm the compound's structure.

The fragmentation of the molecular ion is not a random process. It typically occurs at the weakest bonds and results in the formation of stable carbocations. libretexts.org For this compound, key fragmentation pathways would involve the propylamino side chain and the naphthalene core.

A characteristic fragmentation pattern for molecules containing a propylamino group involves the cleavage of the C-C bond adjacent to the nitrogen atom. docbrown.info This would result in the loss of an ethyl radical (•CH2CH3) to form a prominent fragment ion. Another likely fragmentation is the loss of a propyl radical (•CH2CH2CH3). The fragmentation pattern may also show peaks corresponding to the naphthalene core.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

FragmentPredicted m/zDescription
[M]•+201.27Molecular Ion
[M - CH3]•+186.24Loss of a methyl radical
[M - C2H5]•+172.22Loss of an ethyl radical
[M - C3H7]•+158.19Loss of a propyl radical
[C10H8NO]+158.06Naphthoxazine-like fragment

Note: The m/z values are predicted and may vary slightly in an actual mass spectrum.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would exhibit distinct peaks corresponding to the O-H, N-H, C-H, and C=C bonds. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amine is expected to be found around 3300-3500 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring are typically seen in the 1500-1600 cm⁻¹ region. researchgate.net The C-N stretching vibration usually appears in the fingerprint region, between 1000 and 1400 cm⁻¹. spectroscopyonline.com

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200-3600 (broad)
N-H (secondary amine)Stretching3300-3500
C-H (aromatic)Stretching>3000
C-H (aliphatic)Stretching<3000
C=C (aromatic)Stretching1500-1600
C-OStretching1000-1300
C-NStretching1000-1400

Electronic Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

The naphthalene ring system in this compound is a chromophore that absorbs in the UV region. The presence of the amino and hydroxyl groups, which are auxochromes, can cause a bathochromic (red) shift in the absorption maxima to longer wavelengths. msu.edu The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the π-π* transitions within the naphthalene system. The position and intensity of these bands can be influenced by the solvent polarity. academie-sciences.fr

Table 3: Expected UV-Vis Absorption Data for this compound

SolventExpected λmax (nm)Electronic Transition
Ethanol~350-400π → π
Hexane~340-390π → π

Note: The λmax values are estimates and can vary based on the specific solvent and experimental conditions.

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of molecules. It involves the excitation of a molecule with light of a specific wavelength and the detection of the emitted light at a longer wavelength.

Many naphthalene derivatives are known to be fluorescent. beilstein-journals.orgrsc.org The fluorescence properties of this compound, such as its emission maximum and quantum yield, are expected to be sensitive to the solvent environment. researchgate.net The introduction of the amino group at the 4-position can lead to intramolecular charge transfer (ICT) upon excitation, which often results in a large Stokes shift and solvatochromic fluorescence. researchgate.net

Table 4: Expected Fluorescence Properties of this compound

SolventExpected Excitation λmax (nm)Expected Emission λmax (nm)
Ethanol~350-400~450-550
Toluene~340-390~420-520

Note: These are estimated values. The actual fluorescence properties can be influenced by various factors, including solvent polarity and viscosity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. wikipedia.org

Mechanistic Organic Chemistry Investigations

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of the 4-(propylamino)naphthalen-1-ol scaffold and its analogs is achieved through various chemical transformations. Understanding the step-by-step mechanisms of these pathways is crucial for optimizing reaction conditions and achieving desired products.

Radical reactions, characterized by intermediates with unpaired electrons, are a key strategy for C-H functionalization. libretexts.org These reactions typically involve initiation, propagation, and termination steps. libretexts.org In the context of naphthalene (B1677914) derivatives, radical mechanisms are particularly relevant for introducing functional groups at specific positions.

Recent research has demonstrated the C4–H sulfonylation of 1-naphthylamine (B1663977) derivatives using a dual C–H activation/photoredox catalysis system. beilstein-journals.org A plausible mechanism suggests a radical pathway initiated by the coordination of the 1-naphthylamine derivative with a copper salt. beilstein-journals.org This is followed by a single electron-transfer process, generating radical intermediates that lead to the final sulfonated product. beilstein-journals.org The generation of radicals can also be achieved through other means; for instance, the reaction of triphenylmethyl halide with silver metal produces the stable triphenylmethyl radical. bbhegdecollege.com While not directly involving this compound, these studies on related naphthalene structures highlight the utility of radical-mediated C-H functionalization.

Furthermore, the antioxidant potential of related phenolic compounds suggests their ability to interact with and scavenge radicals. vulcanchem.comnih.gov This reactivity implies that the this compound structure itself can participate in radical reactions, a property rooted in the stability of the resulting phenoxyl radical.

Cycloaddition reactions are concerted processes where two π-electron systems combine to form a ring, creating two new σ-bonds. msu.edu These reactions are fundamental to the construction of the core bicyclic structure of naphthalenols. The Diels-Alder reaction, a [4π+2π] cycloaddition, is a prominent example used in the synthesis of complex cyclic molecules. msu.eduscholaris.ca

The synthesis of the dihydronaphthalene scaffold, a precursor to the final naphthalenol, can be achieved through the Diels-Alder reaction between an aryne and a furan (B31954) or pyrrole. scholaris.ca This cycloaddition forms an oxabicyclic or azabicyclic intermediate which can then be transformed into the desired naphthalene derivative. scholaris.ca Such reactions are often highly stereospecific. msu.edu Other types of pericyclic reactions include electrocyclic reactions, which involve the formation of a ring from an open-chain conjugated system, and sigmatropic rearrangements, where a σ-bond moves across a π-system. ox.ac.uk

Rhodium-catalyzed intramolecular [4+2] and [5+2] cycloaddition reactions of ester-tethered diene-ynes or alkynyl vinylcyclopropanes provide another route to complex cyclic systems. acs.org These mechanistic pathways are crucial for building the foundational carbon skeleton upon which functional groups like the propylamino and hydroxyl moieties are installed.

Acid and base catalysis are cornerstones of organic synthesis, enabling a wide range of transformations, including those used to produce this compound and its analogs.

Acid-Catalyzed Reactions: The synthesis of related heterocyclic systems often employs strong acid catalysts. For example, variations of the Skraup synthesis for preparing quinoline (B57606) rings involve heating an aniline (B41778) derivative with glycerol (B35011) and an acid catalyst, which facilitates a high-temperature Friedel–Crafts-type cyclization. nih.gov In the synthesis of 2-aminotetralin compounds, a strong acid like a sulfonic acid is recommended as a catalyst for certain transformations. google.com Demethylation of methoxy-substituted precursors to yield the final naphthalenol is frequently accomplished using boron tribromide, a strong Lewis acid. nih.govresearchgate.net

Base-Catalyzed Reactions: Base-catalyzed mechanisms are equally important. The synthesis of propranolol (B1214883), a related naphthalen-1-ol derivative, can be initiated by deprotonating 1-naphthol (B170400) with a base like potassium hydroxide (B78521) (KOH). scispace.com Nucleophilic substitution reactions, such as the N-alkylation of an amine with ethyl bromoacetate, are often carried out in the presence of a base like potassium carbonate (K2CO3) to neutralize the acid formed during the reaction. researchgate.net The synthesis of various naphthalene-1,4-dione analogues also utilizes bases such as triethylamine (B128534) (Et3N) or K2CO3. nih.gov

A common synthetic step is reductive amination, where a tetralone is reacted with an amine, such as propylamine (B44156). researchgate.net This reaction, which forms the propylamino group, can be catalyzed by either acid or base.

Cycloaddition and Rearrangement Mechanisms

Stereochemical Control and Chirality in Synthesis

The this compound structure contains a chiral center at the carbon atom bearing the amino group, meaning it can exist as two non-superimposable mirror images, or enantiomers. The biological activity of such chiral molecules is often highly dependent on their stereochemistry, making enantioselective synthesis a critical area of investigation. scribd.com

Significant efforts have been directed towards the synthesis of specific enantiomers of aminotetralin derivatives. One successful strategy is the asymmetric reductive amination of β-tetralones using a chiral phosphoric acid catalyst, which can yield the desired chiral β-aminotetralins with high enantioselectivity. lookchem.com

Another common approach is the resolution of a racemic mixture. This involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization. nih.govresearchgate.net For instance, (±)-7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine was resolved using (−)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide. nih.gov Subsequent hydrolysis of the separated diastereomeric salt yields the enantiomerically pure amine. nih.gov It has been noted in structure-activity relationship studies of related compounds that the (-)-isomer is often more potent than the (+)-isomer. researchgate.net

Starting MaterialChiral Reagent/CatalystMethodOutcomeReference
β-TetraloneChiral Phosphoric AcidAsymmetric Reductive AminationGood to high enantioselectivities for chiral β-aminotetralins. lookchem.com
(±)-7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine(−)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxideDiastereomeric Salt ResolutionSeparation of R(+) and S(-) enantiomers. nih.gov
Racemic 2-(N-propylamino)-5-methoxytetralinChiral Phosphoric AcidsCrystallizationResolution into (+) and (-) enantiomers. google.com

Kinetics and Thermodynamics of Organic Reactions

The study of reaction kinetics (rates) and thermodynamics (energy changes) provides quantitative insight into the mechanisms of chemical transformations. annualreviews.org For reactions involving this compound and its analogs, these studies can reveal the stability of intermediates and the energy barriers of transition states.

While specific kinetic and thermodynamic data for this compound are not widely published, valuable information can be inferred from studies on structurally related phenolic antioxidants. A kinetic and thermodynamic investigation of phenols with sulfur-containing substituents has been reported, where parameters like the O−H bond dissociation enthalpy (BDE) and the rate constant for inhibition of peroxyl radicals (kinh) were measured. acs.org The BDE is a key thermodynamic parameter that reflects the strength of the O-H bond, which is crucial for the antioxidant activity of phenolic compounds. acs.org

Reaction calorimetry is a powerful technique used to determine the heat of reaction (enthalpy change) and to follow reaction rates. annualreviews.org Such methods could be applied to measure the thermodynamic properties associated with the synthesis or reactions of this compound. Empirical estimation schemes can also be used to predict thermodynamic properties for organic compounds. annualreviews.org

Thermodynamic and Kinetic Data for Related Phenolic Antioxidants acs.org
Compound TypeSubstituent EffectBDE(O-H) Change (kcal/mol)Key Finding
para-substituted phenol (B47542)p-SMe-3.6Decreases O-H bond strength, enhancing antioxidant activity.
para-substituted phenolp-OMe-4.4Has a stronger effect on lowering BDE than p-SMe.
ortho-substituted phenolo-SMe-0.85Effect is influenced by intramolecular hydrogen bonding.
ortho-substituted phenolo-OMe-0.2Weaker intramolecular H-bond compared to the o-SMe derivative.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Tautomerism)

Non-covalent interactions, particularly hydrogen bonding, play a critical role in determining the structure, properties, and reactivity of this compound. The molecule contains both hydrogen bond donors (the -OH and -NH groups) and acceptors (the oxygen and nitrogen atoms). zhanggroup.orglibretexts.org

Hydrogen Bonding: Hydrogen bonds can form within a single molecule (intramolecular) or between separate molecules (intermolecular). libretexts.org The formation of intramolecular hydrogen bonds typically decreases the melting and boiling points and reduces aqueous solubility, whereas intermolecular hydrogen bonds have the opposite effect. scielo.org.mx

A crystallographic study of a related Mannich base, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, revealed that it exclusively forms intermolecular N···H-O hydrogen bonds in the solid state, rather than the alternative intramolecular bond. mdpi.com Gas-phase calculations for this molecule suggested that the intramolecularly hydrogen-bonded structure should be more stable. mdpi.com The preference for intermolecular bonding in the crystal lattice is therefore attributed to other factors, such as the avoidance of decreased aromaticity in the benzotriazole (B28993) ring that would be caused by an intramolecular bond. mdpi.com These findings provide a model for understanding the hydrogen bonding preferences of this compound, which also has the potential for both intra- and intermolecular hydrogen bonding between its hydroxyl and amino groups. The strength of intramolecular hydrogen bonds can also influence chemical properties, such as the O-H bond dissociation enthalpy in ortho-substituted phenols. acs.org

Analysis of Hydrogen Bonding in a Naphthalen-2-ol Analog mdpi.com
Interaction TypeExperimental Observation (X-ray)Computational Result (Gas-phase)Conclusion
Intramolecular H-BondAbsentCalculated to be more stable by 2.44 kcal/mol.The solid-state structure is governed by factors beyond the stability of a single molecule, favoring intermolecular packing.
Intermolecular H-BondPresent-

Tautomerism: The 4-amino-1-naphthol (B40241) structure allows for the possibility of tautomerism. Tautomers are constitutional isomers that readily interconvert. In this case, keto-enol and imine-enamine tautomerism are possible. The naphthalen-1-ol can exist in equilibrium with its keto tautomer (a naphthalenone). Similarly, the secondary amine can potentially exist in equilibrium with its enamine tautomer. The specific equilibrium position depends on factors such as the solvent and the electronic nature of the rest of the molecule.

General Chemical Applications in Research and Material Science

Use as Building Blocks in Complex Organic Synthesis

4-(Propylamino)naphthalen-1-ol serves as a valuable building block in the intricate field of organic synthesis. Chemical building blocks are relatively simple molecules that can be assembled to create a wide array of more complex organic compounds. enamine.netfishersci.com The structure of this compound, featuring a naphthalene (B1677914) core with both a hydroxyl and a secondary amine functional group, provides multiple reactive sites for further chemical modifications. This dual functionality allows it to participate in various chemical reactions, making it a versatile starting material for constructing more elaborate molecular architectures. enamine.netfishersci.com

The naphthalene scaffold itself is a common motif in many biologically active molecules and functional materials. By starting with a pre-functionalized naphthalene derivative like this compound, synthetic chemists can streamline the process of creating complex target molecules. For instance, the amine and hydroxyl groups can be independently or simultaneously reacted to introduce new substituents and build up molecular complexity. This strategic approach is fundamental to the synthesis of novel pharmaceuticals, agrochemicals, and other specialized organic compounds. nih.govuminho.pt

Precursors for Chemical Dyes and Pigments

The chemical structure of this compound makes it a suitable precursor for the synthesis of certain types of dyes, particularly azo dyes. innovareacademics.injobrs.edu.iqunb.ca Azo dyes are a large and important class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group, -N=N-) that connects two aromatic rings. cuhk.edu.hk The synthesis of these dyes typically involves a two-step process: diazotization and azo coupling. jobrs.edu.iqcuhk.edu.hk

For example, the condensation of a nitrosophenol derivative with a naphthalen-2-ol derivative can yield benzo[a]phenoxazinium chlorides, which are a type of dye. uminho.ptsciforum.net While this specific example doesn't directly use this compound, it illustrates the general principle of using substituted naphthols in the synthesis of complex dye structures.

Applications in Analytical Chemistry (e.g., Reagents, Chromatographic Derivatization)

In analytical chemistry, particularly in chromatography, derivatization is a technique used to modify an analyte to make it more suitable for analysis. research-solution.com This process can improve the analyte's volatility, thermal stability, and detectability. sigmaaldrich.com Given that this compound contains a reactive secondary amine group, it has the potential to be used in derivatization reactions, or more commonly, similar functional groups on other molecules are derivatized for analysis. thermofisher.com

For instance, primary and secondary amines can be derivatized with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) to form highly fluorescent or UV-active products. thermofisher.comsci-hub.box This enhances their detection by techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detectors. thermofisher.comsci-hub.box The general principle involves reacting the amine functionality with a labeling reagent to attach a chromophore or fluorophore. thermofisher.com

While there is no specific literature detailing the use of this compound as a derivatizing agent itself, its structural features are analogous to compounds that undergo such reactions for analytical purposes. The presence of the naphthalene ring could also impart desirable chromatographic properties to the resulting derivatives. wikipedia.org

Utilization in Organic Electronic Materials

Naphthalene derivatives are a class of organic compounds that have garnered significant interest for their potential applications in organic electronic materials. researchgate.netresearchgate.net These materials are utilized in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netnih.gov The electronic properties of naphthalene-based molecules, which arise from their extended π-conjugated systems, are central to their function in these devices. researchgate.netresearchgate.net

The performance of organic electronic materials can be tuned by modifying the chemical structure of the organic molecules. researchgate.netgoogle.com Introducing different functional groups to the naphthalene core can alter properties such as charge carrier mobility, energy levels, and light absorption/emission characteristics. researchgate.net For example, the synthesis of 8-aryl-1-naphthol derivatives has been explored for their application in OLEDs. nih.gov

While direct applications of this compound in organic electronic materials are not extensively documented, its structure contains the key naphthalene core and functional groups that could be modified to create new materials. The amino and hydroxyl groups offer synthetic handles to attach other functional units or to incorporate the molecule into a larger polymer structure, potentially leading to materials with tailored electronic and photophysical properties. researchgate.netchemscene.com

Table of Research Findings on Naphthalene Derivatives in Material Science

Application AreaKey Structural FeaturesPotential Role of this compound Moiety
Organic Light-Emitting Diodes (OLEDs) Extended π-conjugation, functional groups for charge transport and emission tuning. nih.govThe naphthalene core provides the necessary π-system. The amino and hydroxyl groups can be functionalized to enhance charge injection/transport or to tune the emission color.
Organic Field-Effect Transistors (OFETs) Ordered molecular packing, good charge carrier mobility. researchgate.netThe rigid naphthalene structure can promote favorable packing. The propylamino group could influence intermolecular interactions and thin-film morphology.
Organic Solar Cells (OSCs) Broad absorption in the solar spectrum, efficient charge separation and transport. researchgate.netThe naphthalene unit can be part of a donor or acceptor material. The functional groups allow for the synthesis of more complex donor-acceptor molecules.

Future Research Directions

Development of More Sustainable and Efficient Synthetic Methodologies

Modern organic synthesis places a strong emphasis on the development of environmentally friendly and efficient methodologies. For the synthesis of 4-(propylamino)naphthalen-1-ol and its derivatives, future research will likely target the use of greener solvents, catalysts, and reaction conditions. The principles of green chemistry, such as atom economy and the reduction of hazardous waste, are becoming increasingly important. nih.gov

The exploration of catalytic systems that can operate under milder conditions, such as at room temperature and with lower catalyst loadings, is a significant area of interest. researchgate.net For instance, the use of biodegradable catalysts or those derived from renewable resources is a promising avenue. researchgate.net Furthermore, solvent-free reaction conditions, such as those achievable through mechanochemistry in a vibratory ball mill, offer a way to reduce solvent waste and reaction times significantly. nih.gov The development of such methods for C-N bond formation, like the Buchwald-Hartwig amination, could provide more sustainable routes to aminonaphthol derivatives. nih.govwikipedia.org

Exploration of Novel Regioselective Functionalization Strategies

The naphthalene (B1677914) scaffold offers multiple positions for functionalization, and achieving high regioselectivity is a key challenge in the synthesis of specific derivatives. Future research will likely focus on developing novel strategies to control the position of new functional groups on the naphthalene ring. This includes the design of new directing groups that can guide a reaction to a specific carbon atom.

The direct C-H functionalization of naphthalenes is a particularly active area of research, as it avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. google.com Developing catalytic systems that can selectively activate and functionalize specific C-H bonds on the naphthalene ring of a precursor to this compound would represent a significant advancement. This would allow for the creation of a diverse library of derivatives with unique substitution patterns, which is crucial for structure-activity relationship studies.

Advanced Computational Tools for Predictive Chemistry and Reaction Design

Computational chemistry has become an indispensable tool in modern chemical research. For compounds like this compound, advanced computational methods can provide deep insights into their electronic structure, reactivity, and potential interactions with biological targets. Density Functional Theory (DFT) and other quantum chemical methods can be used to predict various properties, including spectroscopic data, and to study reaction mechanisms. acs.orgbowdoin.edu

Future research will likely see the increased use of computational tools for in silico drug likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of novel derivatives. nih.gov These predictive models can help to prioritize which compounds to synthesize and test, thereby saving time and resources. Furthermore, computational methods can be employed to design new catalysts and to predict the outcomes of reactions, accelerating the development of new synthetic methodologies. acs.org

Integration of Synthetic and Computational Approaches for Rational Molecular Design

The synergy between synthetic chemistry and computational modeling is a powerful approach for the rational design of new molecules with desired properties. In the context of this compound, this integrated approach can be used to design new derivatives with enhanced biological activity or improved material properties.

For example, computational docking studies can be used to predict how different derivatives of this compound might bind to a specific biological target, such as an enzyme or a receptor. nih.gov This information can then guide the synthesis of the most promising candidates. Subsequent experimental testing can then be used to validate the computational predictions and to further refine the molecular models. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and materials science. nih.gov The application of this strategy to the aminonaphthol scaffold holds significant promise for the development of new therapeutic agents and functional materials. ontosight.aiijpsjournal.com

Q & A

Basic Research Questions

Q. How can the tautomeric equilibrium of 4-(Propylamino)naphthalen-1-ol be experimentally and computationally analyzed?

  • Methodological Answer : The tautomeric behavior can be studied using UV-Vis spectroscopy to monitor proton transfer dynamics under varying solvent polarity and pH. Computational methods like DFT (Density Functional Theory) can predict tautomer stability and hydrogen-bonding interactions. For example, studies on similar naphthalen-1-ol derivatives employed NMR and IR spectroscopy to validate intramolecular hydrogen bonding, while DFT calculations (e.g., B3LYP/6-31G*) modeled tautomeric energy barriers .

Q. What synthetic strategies are recommended for preparing this compound derivatives?

  • Methodological Answer : Multi-step synthesis often involves nucleophilic substitution or reductive amination. For instance, alkylation of 1-naphthol with propylamine under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Intermediate purification via column chromatography and characterization using ¹H/¹³C NMR, HRMS, and melting point analysis are critical for verifying regioselectivity and purity .

Q. How can the electronic properties of this compound be characterized for structure-function studies?

  • Methodological Answer : Cyclic voltammetry (CV) can assess redox behavior, while computational tools like Gaussian or ORCA calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Studies on analogous compounds utilized Mulliken charges and electrostatic potential maps to correlate electronic features with biological activity .

Advanced Research Questions

Q. How can computational models guide the design of this compound derivatives for targeted biological activity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD (Molecular Dynamics) simulations predict binding affinities to biological targets like enzymes or receptors. For example, SAR (Structure-Activity Relationship) studies on 2-(furan-2-yl)naphthalen-1-ol derivatives identified substituents enhancing selectivity against cancer cell lines, validated by in vitro cytotoxicity assays (e.g., MTT) .

Q. What experimental approaches resolve contradictions in tautomer-dependent metal-sensing applications of this compound?

  • Methodological Answer : Conflicting data on metal-ion interactions (e.g., Cu²⁺ vs. Zn²⁺) can be addressed via fluorescence quenching experiments and Job’s plot analysis to determine stoichiometry. X-ray crystallography or EXAFS (Extended X-ray Absorption Fine Structure) can elucidate coordination geometry, as demonstrated in studies on azo-naphthol ligands .

Q. How can high-resolution crystallography refine the structural parameters of this compound complexes?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement (via the SHELX suite) resolves bond lengths, angles, and hydrogen-bonding networks. For example, the structure of 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol was determined using Mo-Kα radiation and direct methods, with thermal displacement parameters optimized via full-matrix least-squares .

Q. What toxicological screening protocols are applicable to this compound?

  • Methodological Answer : Follow ATSDR guidelines for naphthalene derivatives:

  • In vitro : Ames test for mutagenicity; hepatocyte assays for hepatic toxicity.
  • In vivo : Rodent studies with oral/intraperitoneal administration, monitoring systemic effects (e.g., hepatic enzymes, renal function). Dose-response curves and NOAEL (No-Observed-Adverse-Effect Level) calculations are critical for risk assessment .

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